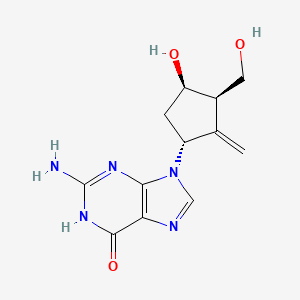
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide is a biochemical compound with the molecular formula C30H34N2O11 and a molecular weight of 598.6 . It is a derivative of carvedilol, a non-selective beta-adrenergic antagonist used in the treatment of heart failure and hypertension . This compound is primarily used for research purposes, particularly in the field of proteomics .
Méthodes De Préparation
The synthesis of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide involves the glucuronidation of 8-Hydroxy Carvedilol. The reaction typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions.
Analyse Des Réactions Chimiques
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Pharmacokinetics: Researchers use this compound to study the metabolism and excretion of carvedilol and its derivatives.
Drug Development: It serves as a reference compound in the development of new beta-adrenergic antagonists.
Mécanisme D'action
The mechanism of action of 8-Hydroxy Carvedilol 8-O-β-D-Glucuronide involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The compound also exhibits antioxidant properties, which help in preventing the oxidation of low-density lipoprotein and its uptake into coronary circulation .
Comparaison Avec Des Composés Similaires
8-Hydroxy Carvedilol 8-O-β-D-Glucuronide can be compared with other similar compounds, such as:
8-Hydroxy Carvedilol-d3 8-O-β-D-Glucuronide: This compound is a deuterated form of this compound and is used as a stable isotope-labeled reference material.
The uniqueness of this compound lies in its specific glucuronidation, which enhances its solubility and excretion, making it a valuable tool in pharmacokinetic studies .
Propriétés
Numéro CAS |
131087-99-5 |
|---|---|
Formule moléculaire |
C₃₀H₃₄N₂O₁₁ |
Poids moléculaire |
598.6 |
Synonymes |
5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-Glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)



![(2R)-4-Methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid](/img/structure/B1147487.png)

